molecular formula C9H17NO B1652485 2-(6-Azaspiro[2.5]octan-2-yl)ethanol CAS No. 1445951-66-5

2-(6-Azaspiro[2.5]octan-2-yl)ethanol

Cat. No.: B1652485
CAS No.: 1445951-66-5
M. Wt: 155.24
InChI Key: VDSGWMPXGBLVDX-UHFFFAOYSA-N
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Description

2-(6-Azaspiro[25]octan-2-yl)ethanol is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(6-Azaspiro[2.5]octan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom within the spirocyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(6-Azaspiro[2.5]octan-2-yl)ethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds . Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spirocyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(6-Azaspiro[2.5]octan-2-yl)ethanol include other spirocyclic molecules, such as 6-Azaspiro[2.5]octane and 2-azaspiro[3.4]octane. These compounds share structural similarities but may differ in their chemical properties and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-1-8-7-9(8)2-4-10-5-3-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSGWMPXGBLVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303379
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-66-5
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Azaspiro[2.5]octan-2-yl)ethanol
Reactant of Route 2
2-(6-Azaspiro[2.5]octan-2-yl)ethanol
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2-(6-Azaspiro[2.5]octan-2-yl)ethanol
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2-(6-Azaspiro[2.5]octan-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(6-Azaspiro[2.5]octan-2-yl)ethanol

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